molecular formula C11H11NO2 B2356472 2-(4-Cyanophenyl)-2-methylpropanoic acid CAS No. 1000804-51-2

2-(4-Cyanophenyl)-2-methylpropanoic acid

Cat. No.: B2356472
CAS No.: 1000804-51-2
M. Wt: 189.214
InChI Key: FZGGHYKAYNGJJB-UHFFFAOYSA-N
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Description

2-(4-Cyanophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C11H11NO2. This compound features a cyanophenyl group attached to a methylpropanoic acid moiety. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with methyl acrylate in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) at room temperature . The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-(4-Cyanophenyl)-2-methylpropanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of biochemical assays and as a precursor for biologically active molecules.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals and dyes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Cyanophenyl)-2-methylpropanoic acid is unique due to its specific combination of a cyanophenyl group with a methylpropanoic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

2-(4-cyanophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-11(2,10(13)14)9-5-3-8(7-12)4-6-9/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGGHYKAYNGJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000804-51-2
Record name 2-(4-cyanophenyl)-2-methylpropanoic acid
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